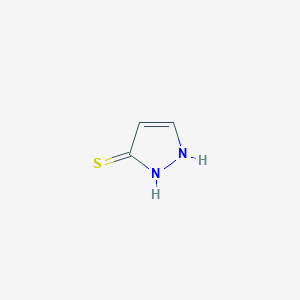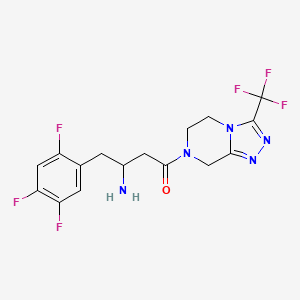![molecular formula C7H10O B3286287 (1r,6s)-Bicyclo[4.1.0]heptan-2-one CAS No. 82334-95-0](/img/structure/B3286287.png)
(1r,6s)-Bicyclo[4.1.0]heptan-2-one
Overview
Description
(1R,6S)-Bicyclo[4.1.0]heptan-2-one , also known as norcamphor , is a bicyclic ketone compound. Its chemical structure features a seven-membered ring system with a ketone functional group. The stereochemistry is specified by the (1R,6S) designation, indicating the absolute configuration of the chiral centers within the molecule.
Synthesis Analysis
The synthesis of norcamphor involves several methods, including:
- Cycloaddition Reactions : Norcamphor can be synthesized via Diels-Alder cycloaddition reactions between suitable dienes and dienophiles.
- Ring-Closing Reactions : Intramolecular cyclization of precursor compounds can yield norcamphor.
- Rearrangements : Certain rearrangement reactions can lead to the formation of the bicyclo[4.1.0]heptan-2-one ring system.
Molecular Structure Analysis
The molecular formula of norcamphor is C<sub>7</sub>H<sub>8</sub>O , and its structural formula is as follows:
Chemical Reactions Analysis
Norcamphor participates in various chemical reactions:
- Reduction : The ketone group can be reduced to form the corresponding alcohol.
- Oxidation : Oxidation of norcamphor yields functionalized derivatives.
- Substitution Reactions : The ring system can undergo nucleophilic or electrophilic substitutions.
Physical And Chemical Properties Analysis
- Melting Point : Norcamphor melts at approximately 50-52°C .
- Boiling Point : The boiling point is around 220°C .
- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.
- Odor : Norcamphor has a characteristic camphor-like odor.
Scientific Research Applications
Enzyme Inhibition
(1r,6s)-Bicyclo[4.1.0]heptan-2-one and its analogs have been studied for their inhibitory activities against α-galactosidase enzymes. Notably, the 1R,6S-amine derivative demonstrated significant inhibitory effects on the glycosyl hydrolase family GH27 enzyme found in coffee beans, characterized by a Ki value of 0.541 µM. However, its binding to the GH36 E. coli α-galactosidase was much weaker. The different binding interactions of these compounds with various α-galactosidases highlight their potential for selective enzyme inhibition (Wang & Bennet, 2007).
Chemical Synthesis and Properties
The synthesis and chemical properties of Bicyclo[4.1.0]heptan derivatives, including (1r,6s)-Bicyclo[4.1.0]heptan-2-one, have been explored in various studies. These compounds have been generated through different synthetic routes and studied for their unique chemical reactions and properties. For instance, Bicyclo[4.1.0]hept-1,6-ene, closely related to (1r,6s)-Bicyclo[4.1.0]heptan-2-one, has been synthesized and observed to undergo reactions like dimerization and oxidation, offering insights into the compound's reactivity and potential applications in synthetic chemistry (Billups et al., 1996).
Photochemical Reaction Mechanisms
The photochemical reaction mechanisms of compounds like Bicyclo[4.1.0] heptane have been studied to understand their behavior under light-induced conditions. Such research helps in elucidating the pathways and products formed during photochemical reactions, which is crucial for applications in photochemistry and material science. The investigation of these mechanisms can provide valuable insights into the stability and reactivity of these compounds under different conditions (Wang & Ye, 2006).
Structural and Theoretical Studies
Structural and theoretical studies of Bicyclo[4.1.0]heptane and its derivatives have been conducted to understand their molecular geometry and electronic properties. These studies, often involving techniques like electron diffraction, microwave spectroscopy, and ab initio calculations, provide foundational knowledge of the compound's structure, which is essential for designing new materials and understanding their interactions in various chemical contexts (Shen, Mastryukov & Boggs, 1995).
Safety And Hazards
- Toxicity : Norcamphor is generally considered low in toxicity.
- Handling Precautions : Handle with care, avoid inhalation, and use appropriate protective equipment.
- Environmental Impact : Dispose of norcamphor properly to prevent environmental contamination.
Future Directions
Research avenues for norcamphor include:
- Biological Activity : Investigate potential pharmacological effects.
- Synthetic Modifications : Explore derivatization strategies for improved properties.
- Applications : Assess its utility in organic synthesis or as a chiral building block.
properties
IUPAC Name |
(1R,6S)-bicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-3-1-2-5-4-6(5)7/h5-6H,1-4H2/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINFRRXNDRBHMD-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@H]2C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,6s)-Bicyclo[4.1.0]heptan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



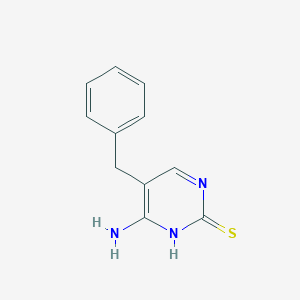
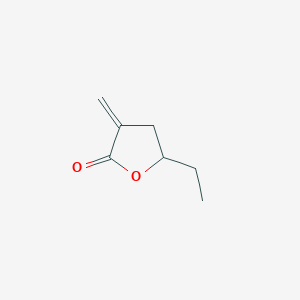

![Benzaldehyde, 4-[bis(2-ethylhexyl)amino]-](/img/structure/B3286226.png)
![3-(4-amino-5-p-tolyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol](/img/structure/B3286233.png)
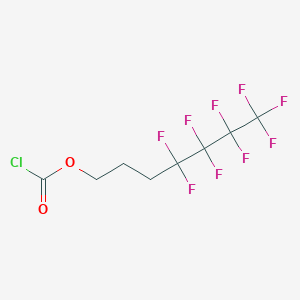
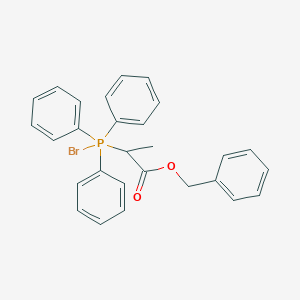
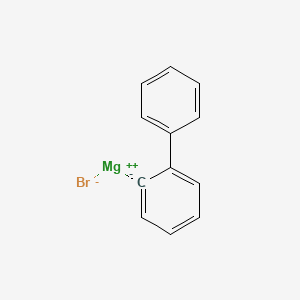
![4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}butan-1-amine](/img/structure/B3286260.png)
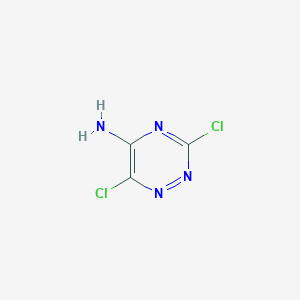
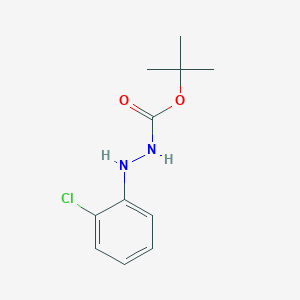
![2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethan-1-amine](/img/structure/B3286282.png)
